AH1

Descripción

Propiedades

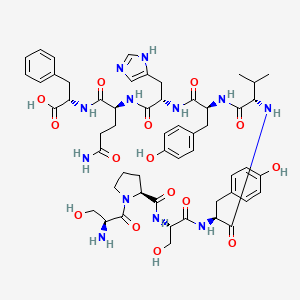

Fórmula molecular |

C54H70N12O15 |

|---|---|

Peso molecular |

1127.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |

Clave InChI |

OUDYTNPKUOHOHA-CWBDEABLSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the AH1 Tumor Antigen: Origin, Discovery, and Methodologies

This guide provides a comprehensive overview of the this compound antigen, a cornerstone in the study of tumor immunology and the development of cancer immunotherapies. We will delve into its origins, the pivotal experiments leading to its discovery, quantitative data regarding its expression, and detailed protocols for its study.

Origin and Discovery of the this compound Antigen

The this compound antigen is a non-mutated, immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs). Its discovery was a significant step in understanding how the immune system can recognize and respond to cancer cells.

Endogenous Retroviral Origin

This compound is a nine-amino-acid peptide with the sequence SPSYVYHQF.[1][2] It is derived from the envelope glycoprotein (B1211001) gp70 of an endogenous murine leukemia virus (MuLV).[1] This retrovirus is present in the genome of many common laboratory mouse strains, including BALB/c mice.[3] While the expression of gp70 is silenced in most normal adult tissues, it is frequently reactivated and highly expressed in various murine tumor cell lines.[2][3][4][5] This tumor-specific expression pattern makes gp70, and by extension the this compound peptide, a tumor-associated antigen.

The Seminal Discovery by Huang et al. (1996)

The this compound antigen was first identified as the primary tumor rejection antigen of the CT26 murine colon carcinoma cell line in a landmark study by Huang and colleagues in 1996.[1] The researchers generated CTL lines from BALB/c mice that were immunized with a CT26 tumor cell line engineered to secrete granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent immune stimulator. These CTLs were capable of recognizing and killing CT26 tumor cells.

To identify the specific antigen recognized by these CTLs, the researchers employed a method of peptide elution followed by functional screening. They first purified MHC class I molecules from large quantities of CT26 tumor cells and then eluted the bound peptides. This complex mixture of peptides was then fractionated using reverse-phase high-performance liquid chromatography (HPLC). Each fraction was tested for its ability to sensitize a target cell line (that does not normally express the antigen) to lysis by the CT26-specific CTLs. A single, consistent bioactive fraction was identified, which was then further purified and sequenced, leading to the identification of the this compound peptide.[1] This discovery highlighted that a potent anti-tumor CTL response could be directed against a single, immunodominant peptide derived from an endogenous retrovirus.

Quantitative Data

The following tables summarize key quantitative data related to the this compound antigen and its source protein, gp70.

| Cell Line | Histology | Relative gp70 mRNA Expression (Normalized to β-actin)[4][5][6] |

| CT26 | Colon Carcinoma | High |

| 4T1 | Mammary Carcinoma | High |

| B16-F10 | Melanoma | High |

| RENCA | Renal Carcinoma | High |

| LLC | Lewis Lung Carcinoma | High |

| K7M2 | Osteosarcoma | High |

| Neuro-2a | Neuroblastoma | Moderate |

| NIH-3T3 | Fibroblast (non-tumorigenic) | Low/Undetectable |

| Normal Tissues (most) | - | Undetectable |

| Normal Testis | - | Detectable |

| Normal Cerebellum | - | Detectable |

Table 1: Relative expression of gp70 mRNA in various murine cell lines and tissues.

| Property | Description |

| Peptide Sequence | SPSYVYHQF[1][2] |

| Source Protein | Murine Leukemia Virus (MuLV) gp70 Envelope Protein[1] |

| MHC Restriction | H-2Ld[1] |

| Binding Affinity to H-2Ld | High[7] |

| Recognizing T-Cell Receptor (Example) | Vα4.11/Jα43 and Vβ8.3/Jβ2.6[7] |

Table 2: Properties of the this compound peptide.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the this compound antigen.

Protocol for Identification of this compound via Peptide Elution and CTL Screening

This protocol is based on the methodologies used in the mid-1990s for tumor antigen discovery.

Objective: To isolate and identify the antigenic peptide from a tumor cell line that is recognized by a tumor-specific CTL line.

Materials:

-

CT26 tumor cells (~10^9 to 10^10 cells)

-

Tumor-specific CTL line (e.g., anti-CT26 CTLs)

-

Target cells for cytotoxicity assay (e.g., P815 mastocytoma cells, which are H-2Ld positive but this compound negative)

-

Lysis buffer (e.g., 0.5% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, and protease inhibitors)

-

Affinity chromatography column with an antibody specific for H-2Ld (e.g., mAb 28-14-8S)

-

10% acetic acid for peptide elution

-

Reverse-phase HPLC system with a C18 column

-

Solvents for HPLC: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B)

-

Chromium-51 (51Cr) for cytotoxicity assay

Procedure:

-

Cell Lysis and MHC Purification:

-

Harvest a large number of CT26 cells and wash them with PBS.

-

Lyse the cells in lysis buffer on ice for 1 hour.

-

Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.

-

Pass the supernatant through the H-2Ld specific antibody affinity column.

-

Wash the column extensively with buffer to remove non-specifically bound proteins.

-

-

Peptide Elution:

-

Elute the bound MHC-peptide complexes from the affinity column with 10% acetic acid.

-

Separate the peptides from the MHC heavy and light chains by centrifugation through a 10 kDa molecular weight cutoff filter. The peptides will be in the flow-through.

-

-

HPLC Fractionation:

-

Lyophilize the peptide-containing flow-through and resuspend in HPLC Solvent A.

-

Inject the peptide mixture onto the C18 RP-HPLC column.

-

Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

-

Collect fractions at 1-minute intervals.

-

-

Screening Fractions with CTLs:

-

Label the target P815 cells with 51Cr.

-

In a 96-well plate, add a small aliquot of each HPLC fraction to the 51Cr-labeled target cells.

-

Add the anti-CT26 CTLs to the wells.

-

Incubate for 4-6 hours at 37°C.

-

Measure the amount of 51Cr released into the supernatant, which is proportional to the extent of cell lysis.

-

Identify the fraction(s) that result in significant lysis of the target cells.

-

-

Peptide Sequencing:

-

Subject the bioactive HPLC fraction to further rounds of purification by HPLC using different gradient conditions.

-

Sequence the purified peptide using Edman degradation or mass spectrometry.

-

Protocol for Generation of this compound-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To generate a line of CTLs that are specific for the this compound antigen.

Materials:

-

Spleen from a BALB/c mouse

-

This compound peptide (SPSYVYHQF)

-

Irradiated (e.g., 3000 rads) splenocytes from a naive BALB/c mouse to serve as antigen-presenting cells (APCs)

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Recombinant murine IL-2

Procedure:

-

Initial Stimulation:

-

Prepare a single-cell suspension of splenocytes from a BALB/c mouse.

-

In a 24-well plate, co-culture 5 x 10^6 responder splenocytes with 5 x 10^6 irradiated stimulator splenocytes.

-

Add the this compound peptide to a final concentration of 1-10 µg/mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Expansion and Restimulation:

-

After 5-7 days, harvest the viable lymphocytes by centrifugation over a Ficoll gradient.

-

Restimulate the lymphocytes with fresh irradiated, peptide-pulsed APCs.

-

Two days after restimulation, add recombinant murine IL-2 (e.g., 10-20 U/mL).

-

Continue to culture, adding fresh medium with IL-2 every 2-3 days.

-

Repeat the restimulation cycle every 7-10 days to expand the this compound-specific CTL population.

-

-

Verification of Specificity:

-

After 2-3 stimulation cycles, test the lytic activity of the CTL line against target cells pulsed with the this compound peptide versus unpulsed target cells in a cytotoxicity assay.

-

Protocol for Standard Chromium Release Assay for CTL Cytotoxicity

Objective: To quantify the cytotoxic activity of an this compound-specific CTL line.

Materials:

-

This compound-specific CTLs (effector cells)

-

Target cells (e.g., P815)

-

Sodium chromate (B82759) (51Cr)

-

This compound peptide

-

1% Triton X-100 solution (for maximum release)

-

Complete RPMI-1640 medium

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr.

-

Incubate for 1-2 hours at 37°C, mixing occasionally.

-

Wash the cells 3-4 times with a large volume of medium to remove unincorporated 51Cr.

-

Resuspend the labeled target cells at 1 x 10^5 cells/mL.

-

-

Cytotoxicity Assay:

-

In a 96-well round-bottom plate, add 100 µL of effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Add 100 µL of labeled target cells (10,000 cells).

-

For peptide-specific lysis, pre-incubate the target cells with 1 µg/mL of this compound peptide for 30 minutes before adding effector cells.

-

Prepare control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Centrifuge the plate at 50 x g for 3 minutes to pellet the cells and initiate contact.

-

Incubate for 4-6 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully harvest 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the this compound antigen.

Experimental Workflow for this compound Discovery

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. TCR V alpha 24 and V beta 11 coexpression defines a human NK1 T cell analog containing a unique Th0 subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hplc.eu [hplc.eu]

- 4. Preparation of cDNA libraries for high-throughput RNA sequencing analysis of RNA 5′ ends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of both T cell receptor V alpha and V beta variable region domains and alpha chain junctional region in viral antigen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient functional screening of a cellular cDNA library to identify severe fever with thrombocytopenia syndrome virus entry factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AH1 Peptide MHC Class I Presentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AH1 peptide, an immunodominant epitope derived from the gp70 envelope protein of the murine leukemia virus, serves as a critical tumor rejection antigen in the widely studied CT26 murine colon carcinoma model.[1] Its presentation by the Major Histocompatibility Complex (MHC) class I molecule, H-2Ld, is a pivotal event in the initiation of a CD8+ T cell-mediated anti-tumor immune response.[2][3] This technical guide provides a comprehensive overview of the core aspects of this compound peptide MHC class I presentation, including the molecular pathways, quantitative binding data, detailed experimental protocols, and the downstream signaling events that lead to T cell activation.

This compound Peptide and its MHC Class I Presentation

The this compound peptide, with the amino acid sequence SPSYVYHQF, is endogenously expressed in CT26 tumor cells.[4][5] It binds to the H-2Ld MHC class I molecule, a key process for its recognition by cytotoxic T lymphocytes (CTLs).[3] While this compound binds with relatively high affinity to H-2Ld, vaccination with the native peptide often results in suboptimal T cell activation and weak anti-tumor protection.[3][6] This has led to the development of "heteroclitic" or "mimotope" peptides, which are variants of this compound designed with altered amino acid sequences to enhance MHC binding or T cell receptor (TCR) engagement and elicit a more robust immune response.[3][6]

The MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens like this compound on MHC class I molecules is a multi-step process that occurs in virtually all nucleated cells.[7][8] This pathway allows the immune system to monitor the intracellular protein content of cells and detect the presence of foreign or altered proteins, such as those derived from viruses or tumors.[8]

The key stages of the MHC class I pathway are:

-

Proteasomal Degradation: Intracellular proteins, including the gp70 protein from which this compound is derived, are degraded into smaller peptides by the proteasome in the cytosol.[8]

-

Peptide Transport: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8]

-

MHC Class I Assembly and Peptide Loading: Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m).[7] This complex is held in a receptive state by a chaperone complex, which includes calreticulin, ERp57, and tapasin. Tapasin links the MHC class I molecule to TAP, facilitating the sampling and loading of transported peptides into the peptide-binding groove of the MHC class I molecule.[7][8]

-

Cell Surface Presentation: Once a peptide with the appropriate binding motif, such as this compound for H-2Ld, is stably bound, the peptide-MHC (pMHC) complex is released from the chaperone machinery and transported to the cell surface via the Golgi apparatus.[8] On the cell surface, the pMHC complex is available for surveillance by CD8+ T cells.[7]

Caption: MHC Class I presentation pathway for the this compound peptide.

Quantitative Data on this compound Peptide-MHC Binding

The affinity of the peptide-MHC interaction is a critical determinant of T cell activation. While precise KD values for the this compound-H-2Ld interaction are not consistently reported across the literature, studies have characterized the relative binding affinities of this compound and its mimotopes.

| Peptide | Sequence | Relative Binding to H-2Ld | T Cell Activation | Anti-Tumor Immunity |

| This compound | SPSYVYHQF | High | Suboptimal | Weak |

| A5 | SPSYA YHQF | Similar to this compound | Enhanced | Protective |

| 39 | NN SA VYHQF | Similar to this compound | Enhanced | Protective |

| 15 | R PSYVYHQF | Similar to this compound | High (in vitro) | Minimal |

| 51 | Y PSYVYHQF | Similar to this compound | High (in vitro) | Minimal |

Table 1: Summary of this compound and Variant Peptide Characteristics. Data compiled from[3][6][9]. The binding to H-2Ld for the variants was shown to be similar to this compound through competition assays.[3] The key differences in T cell activation and anti-tumor immunity are attributed to alterations in the TCR-pMHC interaction.[3]

T Cell Recognition and Downstream Signaling

The recognition of the this compound-H-2Ld complex by the TCR on a CD8+ T cell initiates a signaling cascade that leads to T cell activation, proliferation, and effector functions, such as the killing of tumor cells.[10][11]

The initial engagement of the TCR with the pMHC complex, along with the co-receptor CD8 binding to a non-polymorphic region of the MHC class I molecule, triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR.[11][12] This is primarily mediated by the Src-family kinase Lck.

Phosphorylated ITAMs serve as docking sites for ZAP-70, another tyrosine kinase, which in turn becomes activated and phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T cells) and SLP-76.[11][13] This leads to the activation of multiple signaling pathways, including:

-

PLCγ1 Pathway: Leads to the generation of IP3 and DAG, resulting in calcium influx and activation of Protein Kinase C (PKC). This pathway is crucial for the activation of the transcription factor NFAT.[13]

-

MAPK Pathway: Activation of Ras and the subsequent MAP kinase cascade (ERK, JNK, p38) leads to the activation of the transcription factor AP-1.[14]

-

NF-κB Pathway: PKC activation also contributes to the activation of the NF-κB transcription factor.

Together, these transcription factors (NFAT, AP-1, and NF-κB) drive the expression of genes essential for T cell activation, including cytokines like IL-2 and IFN-γ, and cytotoxic molecules like granzymes and perforin.[10][11]

Caption: TCR signaling cascade upon this compound-H-2Ld recognition.

Experimental Protocols

A variety of experimental techniques are employed to study this compound peptide presentation and the resulting T cell responses.

MHC Class I-Peptide Binding Assay

This assay measures the ability of a peptide to bind to a specific MHC class I molecule.

Methodology:

-

Preparation of MHC Class I Molecules: Recombinant H-2Ld molecules are expressed and purified. This can be done using bacterial, insect, or mammalian expression systems.[15]

-

Peptide Synthesis: The this compound peptide and any variant peptides are synthesized with high purity.[16]

-

Competition Assay: A known high-affinity, radiolabeled or fluorescently labeled reference peptide is incubated with the purified H-2Ld molecules at a fixed concentration.

-

Varying concentrations of the unlabeled test peptide (e.g., this compound or its variants) are added to compete for binding to the H-2Ld molecules.

-

After incubation to reach equilibrium, the amount of labeled reference peptide bound to the MHC is quantified. This can be done by separating the peptide-MHC complexes from free peptide (e.g., through size exclusion chromatography or filter plates) and measuring the associated signal.[16][17]

-

The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is calculated. Lower IC50 values indicate higher binding affinity.

CTL (Cytotoxic T Lymphocyte) Assay

This assay measures the ability of this compound-specific T cells to kill target cells presenting the this compound peptide.

Methodology:

-

Effector Cell Preparation: Splenocytes from mice vaccinated with an this compound-based vaccine or from tumor-bearing mice are isolated.[10] These cells are often stimulated in vitro with the this compound peptide to expand the population of this compound-specific CTLs.[10]

-

Target Cell Preparation: Target cells that express H-2Ld (e.g., P815 cells) are labeled with a detectable marker, such as 51Cr or a fluorescent dye (e.g., CFSE).[10] The labeled target cells are then pulsed with the this compound peptide. Control target cells are pulsed with an irrelevant peptide.

-

Co-culture: The effector CTLs are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4-6 hours).

-

Measurement of Killing: The amount of target cell lysis is quantified. For 51Cr release assays, the radioactivity released into the supernatant from lysed cells is measured.[10] For fluorescence-based assays, the loss of fluorescent target cells is quantified by flow cytometry.[6]

-

The percentage of specific lysis is calculated by subtracting the lysis of control target cells from the lysis of this compound-pulsed target cells.

Tetramer Staining and Flow Cytometry

This technique is used to identify and quantify antigen-specific T cells.

Methodology:

-

Tetramer Reagents: Soluble MHC class I molecules (H-2Ld) are folded with the this compound peptide and biotinylated. These monomers are then tetramerized by binding to a fluorescently labeled streptavidin molecule.[3]

-

Cell Staining: A single-cell suspension (e.g., from spleen, lymph nodes, or tumor tissue) is prepared.[9][18]

-

The cells are incubated with the this compound-H-2Ld tetramer, along with antibodies against cell surface markers such as CD8, CD4, and other markers of interest (e.g., activation or memory markers).[9]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. This compound-specific CD8+ T cells are identified as the population of cells that are positive for both CD8 and the this compound-H-2Ld tetramer.[18] This allows for the enumeration and phenotyping of these rare cells.

Caption: Workflow for analyzing this compound-specific T cell responses.

Conclusion

The presentation of the this compound peptide by MHC class I H-2Ld is a cornerstone of the anti-tumor immune response in the CT26 model. Understanding the intricacies of this process, from the molecular mechanisms of antigen processing and presentation to the quantitative aspects of peptide-MHC binding and the downstream consequences for T cell activation, is essential for the rational design of immunotherapies. The experimental protocols detailed herein provide a framework for the robust evaluation of this compound-targeted cancer vaccines and adoptive T cell therapies. Continued research into the optimization of this compound presentation and the enhancement of T cell responses holds significant promise for the development of more effective cancer treatments.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. immunology.org [immunology.org]

- 8. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the TCR complex by peptide-MHC and superantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cd-genomics.com [cd-genomics.com]

- 14. TCR ligand potency differentially impacts PD-1 inhibitory effects on diverse signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tbb.bio.uu.nl [tbb.bio.uu.nl]

- 17. Peptide binding to the most frequent HLA-A class I alleles measured by quantitative molecular binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

Endogenous Retroviral Antigens in Cancer Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Endogenous Retroviruses (ERVs)

Human Endogenous Retroviruses (HERVs) are remnants of ancient retroviral infections that integrated into the human germline millions of years ago.[1][2] These elements constitute approximately 8% of the human genome and were long considered "junk DNA".[3][4] However, mounting evidence reveals their significant role in both normal physiology and various pathologies, including cancer.[1][5] Most HERV sequences are defective due to accumulated mutations and deletions, rendering them incapable of producing infectious particles.[1][6] Despite this, many loci retain intact open reading frames (ORFs) for viral proteins such as Gag, Pol, and Env, and functional long terminal repeats (LTRs) that can act as promoters or enhancers.[1][3]

Under normal physiological conditions, HERV expression is tightly suppressed by epigenetic mechanisms like DNA methylation and histone modifications.[1][5] In the context of cancer, global epigenetic dysregulation can lead to the reactivation of these elements.[1][7] This aberrant expression of HERV-derived RNA and proteins in tumor cells, but not in healthy tissues, presents a unique opportunity for cancer research and therapeutic development. The tumor-specific nature of HERV antigens makes them highly attractive as biomarkers and targets for immunotherapy.[5][6][8]

Mechanisms of HERV Activation in Cancer

The reactivation of HERVs in malignant tissues is not a random event but is linked to the fundamental molecular alterations that define cancer. Several mechanisms contribute to the loss of silencing and subsequent expression of these retroviral elements.

-

Epigenetic Dysregulation : This is a primary driver of HERV activation. Cancer cells are characterized by widespread changes in their epigenome, including global DNA hypomethylation.[7] This loss of methylation at HERV loci, particularly in their LTRs which act as promoters, leads to transcriptional de-repression.[7][9] Furthermore, alterations in histone modification patterns can also contribute to a more open chromatin state, facilitating HERV transcription.[1][9]

-

Oncogenic Signaling Pathways : Certain cancer-driving pathways can directly influence HERV expression. For instance, the MAPK and CDKN2A-CDK4 pathways have been shown to induce HERV-K (HML-2) expression in melanoma cells.[3]

-

Viral Co-infection : The transactivation of HERVs by oncoviruses such as Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) has been documented.[7] Proteins from these exogenous viruses can interact with cellular factors to stimulate HERV promoters.[7]

-

Therapeutic Intervention : Treatment with epigenetic modifying agents, such as DNA methyltransferase inhibitors (DNMTis) and histone deacetylase inhibitors (HDACis), can induce or enhance HERV expression in cancer cells.[3][10] This iatrogenic activation can render tumors more visible to the immune system.[10]

Quantitative Expression of HERVs in Human Cancers

The expression of HERV RNA and proteins is a common feature across a wide range of solid and hematological malignancies. The levels and specific families of HERVs expressed can vary significantly between different cancer types. The most extensively studied family in the context of cancer is HERV-K (HML-2), the most recent and biologically active group of HERVs.[4][11]

Below is a summary of reported HERV expression across various cancers.

| Cancer Type | HERV Family | Gene/Product Detected | Expression in Tumor vs. Normal Tissue | Reference |

| Breast Cancer | HERV-K (HML-2) | Env, Gag, mRNA | Significantly higher | [3][12][13][14] |

| Melanoma | HERV-K (HML-2) | Env, Gag | Expressed in tumor, not in normal tissue | [3][9][14] |

| Renal Cell Carcinoma (RCC) | HERV-E, ERV3-2 | RNA, Protein | Overexpressed, associated with ICI response | [9][15] |

| Ovarian Cancer | HERV-K, HERV-R | Env | Significantly higher | [8][9][14] |

| Prostate Cancer | HERV-K (HML-2) | Np9, LTR-gag, Env | Significantly higher | [12][16] |

| Lung Cancer | HERV-K (HML-2) | gag, pol, env | Significantly higher | [17] |

| Colorectal Cancer | HERV-H | LTR | Overexpressed | [15] |

| Hepatocellular Carcinoma | HERV-K | mRNA | Elevated levels correlate with poor prognosis | [7][14] |

| Lymphoma | HERV-K (HML-2) | RNA, Gag, Env | High titers in plasma | [12][13][16] |

| Germ Cell Tumors | HERV-K | Gag, Env | High frequency of antibody response | [6][8] |

| Pancreatic Cancer | HERV-K | Env | Expressed | [14] |

| Bladder Cancer | Multiple (W, T, Rb, K, E) | env, pol, gag | High percentage of positivity (72.7-100%) | [15][18] |

The Dual Role of HERVs in Cancer Immunology

HERV expression in tumors can have a dichotomous impact on the host immune system, either promoting tumor growth through immunosuppression or triggering a potent anti-tumor immune response.

Pro-tumoral and Immunosuppressive Effects

Certain HERV proteins, particularly the envelope (Env) proteins, possess intrinsic immunosuppressive domains.[2] These domains can inhibit T-cell function and facilitate immune evasion. For example, the expression of specific HERV Env proteins can suppress T-cell proliferation and cytokine secretion, creating an immunologically "cold" tumor microenvironment.[1] Additionally, some HERV proteins like Rec and Np9 from the HERV-K family can interact with cellular signaling pathways to promote cell proliferation, transformation, and metastasis.[3][19]

Anti-tumoral Immunity and "Viral Mimicry"

Conversely, the aberrant expression of HERV products can unmask tumors to the immune system.

-

Source of Tumor-Associated Antigens : HERV-derived proteins are processed by the antigen presentation machinery and presented on the surface of cancer cells by MHC molecules. Since HERVs are silenced in most normal tissues, these peptides are recognized as foreign by the immune system, triggering both humoral (B cell) and cellular (T cell) responses.[6][8] Specific cytotoxic T lymphocytes (CTLs) that recognize HERV-derived epitopes have been identified in patients with melanoma, renal cell carcinoma, and ovarian cancer.[6][8][20]

-

Viral Mimicry : The accumulation of HERV-derived double-stranded RNA (dsRNA) in the cytoplasm of cancer cells can be detected by innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (e.g., MDA5).[7][9] This triggers a "viral mimicry" response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][20] This inflammatory cascade enhances the recruitment and activation of immune cells like natural killer (NK) cells and dendritic cells (DCs), promoting a robust anti-tumor immune response.[20]

Signaling Pathways and Experimental Workflows

Viral Mimicry Signaling Pathway

The "viral mimicry" pathway is a key mechanism by which HERV expression stimulates anti-tumor immunity. It begins with the transcriptional activation of HERV elements, often due to epigenetic derepression.

Caption: The HERV-induced viral mimicry signaling pathway.

Experimental Workflow: Identifying HERV-Specific T-Cell Responses

This workflow outlines a typical experimental approach to isolate and characterize T cells that are reactive to HERV antigens expressed by a patient's tumor.

Caption: Workflow for identifying HERV-specific T-cell responses.

Detailed Experimental Protocols

Protocol: Quantification of HERV-K env mRNA by RT-qPCR

This protocol describes the relative quantification of HERV-K (HML-2) env gene expression in tumor tissue compared to adjacent normal tissue.

1. Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

SYBR Green PCR Master Mix (Applied Biosystems)

-

HERV-K env specific primers (Forward/Reverse)

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

Nuclease-free water

-

qPCR instrument

2. RNA Extraction:

-

Homogenize ~30 mg of frozen tumor tissue and adjacent normal tissue separately using a suitable method.

-

Extract total RNA from both samples following the manufacturer's protocol for the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Ensure A260/280 ratio is ~2.0.

3. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the reaction as follows: 1 µg RNA, 2.0 µL 10x RT Buffer, 0.8 µL 25x dNTP Mix, 2.0 µL 10x RT Random Primers, 1.0 µL MultiScribe™ Reverse Transcriptase, and nuclease-free water to a final volume of 20 µL.

-

Incubate according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

4. Real-Time qPCR:

-

Prepare the qPCR reaction mix for each sample (tumor and normal) in triplicate for both the target gene (HERV-K env) and the housekeeping gene.

-

A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL of each primer (10 µM stock), 2 µL of diluted cDNA (e.g., 1:10), and 6 µL of nuclease-free water.

-

Run the qPCR plate on a real-time PCR system with a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for all reactions.

-

Calculate the relative expression of HERV-K env using the ΔΔCt method.

-

ΔCt = Ct(HERV-K) - Ct(Housekeeping gene)

-

ΔΔCt = ΔCt(Tumor Sample) - ΔCt(Normal Sample)

-

Fold Change = 2^(-ΔΔCt)

-

Protocol: Immunohistochemistry (IHC) for HERV-K Env Protein

This protocol outlines the detection of HERV-K Env protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

1. Materials:

-

FFPE tumor tissue slides (5 µm sections)

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

-

Primary antibody: Anti-HERV-K Env monoclonal antibody

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin (B73222) counterstain

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

2. Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 min).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse with distilled water.

3. Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

Rinse with PBS (3 x 5 min).

4. Staining Procedure:

-

Block endogenous peroxidase activity by incubating slides with 3% H₂O₂ for 10 minutes. Rinse with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-HERV-K Env antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Rinse with PBS (3 x 5 min).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 min).

-

Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.

5. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

6. Analysis:

-

Examine slides under a light microscope. Positive staining for HERV-K Env will appear as a brown precipitate, while nuclei will be blue. Assess the intensity and percentage of positive tumor cells.

Therapeutic Targeting of HERV Antigens

The tumor-specific expression of HERV antigens makes them ideal targets for various immunotherapeutic strategies.

-

Cancer Vaccines : Peptides or proteins derived from HERV antigens can be used to vaccinate patients, aiming to elicit or boost a T-cell response against their tumors.[1] Clinical trials are exploring this approach, particularly using HERV-K derived peptides in melanoma and other cancers.[8]

-

CAR-T and TCR-T Cell Therapy : T cells can be genetically engineered to express chimeric antigen receptors (CARs) or T-cell receptors (TCRs) that specifically recognize HERV antigens on the surface of cancer cells. This approach could provide a highly targeted and potent anti-tumor effect.

-

Monoclonal Antibodies (mAbs) : Antibodies targeting HERV Env proteins expressed on the tumor cell surface can mediate anti-tumor effects through antibody-dependent cell-mediated cytotoxicity (ADCC) or by blocking pro-tumoral signaling.[18]

-

Combination with Checkpoint Inhibitors : By inducing a "viral mimicry" state, epigenetic drugs that upregulate HERV expression can make tumors more immunogenic.[9][10] This can potentially convert "cold" tumors into "hot" tumors, increasing their sensitivity to immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[11]

Challenges and Future Directions

While the field of HERV research in oncology is rapidly advancing, several challenges remain. The vast number and heterogeneity of HERV loci complicate the identification of the most immunogenic and clinically relevant antigens. A deeper understanding of the mechanisms of HERV regulation and their precise roles in different cancer types is needed. Furthermore, potential off-tumor effects and the development of immune tolerance are important considerations for therapeutic development.

Future research will likely focus on using multi-omics approaches to create comprehensive maps of HERV expression in cancer, identifying novel and shared HERV-derived epitopes, and developing next-generation immunotherapies that can effectively and safely harness the power of these ancient viral remnants to fight cancer.

References

- 1. Human endogenous retroviruses in cancer: Expression, regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous retroviruses and the development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Close to the Bedside: A Systematic Review of Endogenous Retrovirus and Their Impact in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Endogenous Retroviruses as Targets for Antitumor Immunity in Renal Cell Cancer and Other Tumors [frontiersin.org]

- 7. Mechanistic regulation of HERV activation in tumors and implications for translational research in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous Retroviruses as Targets for Antitumor Immunity in Renal Cell Cancer and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Endogenous Retrovirus Reactivation: Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endogenous retroviruses may unlock new immunotherapy targets | MDedge [mdedge.com]

- 11. The Role of Human Endogenous Retroviruses in Cancer Immunotherapy of the Post-COVID-19 World - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ancient Adversary – HERV-K (HML-2) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Expression profiles of human endogenous retrovirus (HERV)-K and HERV-R Env proteins in various cancers [bmbreports.org]

- 15. CancerHERVdb: Human Endogenous Retrovirus (HERV) Expression Database for Human Cancer Accelerates Studies of the Retrovirome and Predictions for HERV-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Differentially Expressed Human Endogenous Retrovirus Families in Human Leukemia and Lymphoma Cell Lines and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Significant Upregulation of HERV-K (HML-2) Transcription Levels in Human Lung Cancer and Cancer Cells [frontiersin.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. HERVs and Cancer-A Comprehensive Review of the Relationship of Human Endogenous Retroviruses and Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

AH1 as a Model Tumor-Associated Antigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy research, the selection of appropriate tumor-associated antigens (TAAs) is paramount for the development of effective therapeutic strategies. The murine AH1 antigen has emerged as a cornerstone model TAA, particularly in preclinical studies involving the BALB/c mouse strain. This guide provides a comprehensive technical overview of the this compound antigen, its application in preclinical cancer models, and detailed methodologies for its use in immunotherapy research.

This compound is an immunodominant H-2Ld-restricted peptide derived from the envelope glycoprotein (B1211001) 70 (gp70) of the endogenous murine leukemia virus (MuLV).[1][2][3] Its sequence is SPSYVYHQF.[2][4] This antigen is highly expressed in various murine tumor cell lines, including the widely used CT26 colon carcinoma, but is virtually absent in normal healthy tissues, making it an ideal target for cancer-specific immunotherapy.[5][6] The CT26 tumor model, in particular, is a well-established syngeneic model for studying colorectal cancer and the interplay between tumors and the immune system in an immunocompetent setting.[7]

The this compound antigen is a critical tool for evaluating the efficacy of cancer vaccines, adoptive T-cell therapies, and other immunomodulatory agents.[8][9] Studies have consistently shown that CD8+ T cells specific for this compound play a crucial role in tumor rejection.[1][8]

Core Concepts and Characteristics

| Feature | Description | Reference(s) |

| Antigen | This compound | [1] |

| Origin | Envelope glycoprotein 70 (gp70) of murine leukemia virus (MuLV) | [1][5] |

| Peptide Sequence | SPSYVYHQF | [2][4] |

| MHC Restriction | H-2Ld | [2][5] |

| Mouse Strain | BALB/c | [7] |

| Primary Tumor Model | CT26 colon carcinoma | [1][7][8] |

| Immune Response | Primarily mediated by CD8+ cytotoxic T lymphocytes (CTLs) | [8] |

Quantitative Data on this compound-Specific Immune Responses

The following tables summarize key quantitative data from various studies utilizing the this compound antigen.

Table 1: In Vitro Cytotoxicity of this compound-Specific T-cells

| Target Cell Line | Effector:Target Ratio | % Cytotoxicity / Reduction in Tumor Cells | Reference(s) |

| CT26 | 1:1 | Significant reduction in living tumor cells | [5][10] |

| WEHI-164 | 1:1 | Significant reduction in living tumor cells | [5] |

| C51 | 1:1 | Significant reduction in living tumor cells | [5] |

| F1F (this compound-negative) | 1:1 | No significant reduction | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound-Based Therapies

| Therapeutic Strategy | Mouse Model | Key Findings | Reference(s) |

| Adoptive transfer of this compound-specific CD8+ T-cells | CT26 tumor-bearing BALB/c | Significant tumor growth retardation. | [5][9] |

| Adoptive transfer of this compound-specific CD8+ T-cells | WEHI-164 tumor-bearing BALB/c | Significant tumor growth retardation. | [9] |

| LADD-AH1 vaccine | CT26 tumor-bearing BALB/c | Induced functional this compound-specific CD8+ effector T-cells that infiltrated tumors. | [11] |

| Peptide vaccine with this compound variants | CT26 tumor-bearing BALB/c | Elicited robust this compound-crossreactive T-cell responses and tumor protection. | [12] |

Experimental Protocols

Protocol 1: Generation and Expansion of this compound-Specific CD8+ T-cells

This protocol outlines the isolation and in vitro expansion of this compound-specific CD8+ T-cells from tumor-draining lymph nodes (TDLNs) and tumors of CT26-bearing BALB/c mice.

Materials:

-

CT26 tumor-bearing BALB/c mice

-

Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Recombinant human IL-2

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

This compound peptide (SPSYVYHQF)

-

This compound-loaded MHC class I tetramers (H-2Ld)

-

FACS buffer (PBS with 2% FBS)

-

Cell isolation kits (e.g., CD8+ T-cell isolation kit)

Procedure:

-

Isolation of Lymphocytes:

-

Euthanize CT26 tumor-bearing mice and aseptically harvest TDLNs and tumors.

-

Prepare single-cell suspensions from TDLNs by mechanical dissociation.

-

Digest tumors with a cocktail of collagenase, hyaluronidase, and DNase to obtain a single-cell suspension.

-

Isolate lymphocytes from the tumor cell suspension using density gradient centrifugation.

-

-

Isolation of this compound-Specific CD8+ T-cells:

-

Stain the single-cell suspensions with fluorescently labeled this compound/H-2Ld tetramers and anti-CD8 antibodies.

-

Isolate this compound-tetramer+ CD8+ T-cells using fluorescence-activated cell sorting (FACS).

-

-

In Vitro Expansion:

-

Culture the isolated this compound-specific CD8+ T-cells in complete RPMI medium supplemented with high-dose IL-2.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

-

Alternatively, co-culture with this compound peptide-pulsed, irradiated splenocytes as antigen-presenting cells.

-

Monitor T-cell expansion and phenotype by flow cytometry. A 470-fold expansion can be achieved.[5]

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the killing capacity of expanded this compound-specific T-cells against tumor cells.

Materials:

-

Expanded this compound-specific CD8+ T-cells (effector cells)

-

Target tumor cell lines (e.g., CT26, WEHI-164, F1F)

-

Complete RPMI medium

-

Cytotoxicity detection kit (e.g., based on LDH release or live/dead cell staining)

-

96-well plates

Procedure:

-

Plate Target Cells: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Co-culture with Effector Cells: Add expanded this compound-specific T-cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Incubation: Co-culture the cells for 4-24 hours at 37°C.

-

Measure Cytotoxicity:

-

LDH Release Assay: Collect the supernatant and measure LDH release according to the manufacturer's instructions.

-

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell and tumor cell markers, and analyze the percentage of dead target cells by flow cytometry.[10]

-

Protocol 3: Adoptive Cell Therapy (ACT) in a Syngeneic Mouse Model

This protocol details the in vivo evaluation of the anti-tumor efficacy of this compound-specific T-cells.

Materials:

-

BALB/c mice

-

CT26 tumor cells

-

Expanded this compound-specific CD8+ T-cells

-

Saline or PBS

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of BALB/c mice.[7]

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

-

Adoptive T-cell Transfer: When tumors reach a palpable size (e.g., 50-100 mm³), intravenously inject the expanded this compound-specific T-cells (e.g., 5 x 10^6 to 30 x 10^6 cells per mouse) into the tail vein.[5][9] Include control groups receiving saline or non-specific T-cells.

-

Efficacy Assessment: Continue to monitor tumor growth and survival of the mice. Tumor growth retardation is a key indicator of efficacy.[5]

Visualizations

Signaling and Experimental Workflows

Caption: this compound-mediated CD8+ T-cell activation pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. lifetechindia.com [lifetechindia.com]

- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elevated tumor-associated antigen expression suppresses variant peptide vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunogenicity of the AH1 Peptide in BALB/c Mice

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The AH1 peptide, an H-2Ld-restricted epitope derived from the envelope glycoprotein (B1211001) 70 (gp70) of an endogenous murine leukemia virus, serves as a critical tumor rejection antigen in BALB/c mouse models, particularly for CT26 colon carcinoma. Despite its high expression in various tumor cell lines and its role as a target for cytotoxic T lymphocytes (CTLs), the native this compound peptide is poorly immunogenic when used as a standalone vaccine immunogen. This guide provides a comprehensive overview of the immunogenicity of the this compound peptide, detailing strategies to overcome its weak immunogenicity, summarizing key quantitative data, outlining experimental protocols, and visualizing the immunological pathways involved. Enhanced T-cell responses and potent anti-tumor immunity have been achieved through the use of modified peptide variants (mimotopes), the inclusion of potent adjuvants, and adoptive cell transfer of this compound-specific T cells, offering valuable insights for the development of effective cancer immunotherapies.

The this compound Antigen and the CT26/BALB/c Model

The this compound Peptide: An Endogenous Tumor Antigen

The this compound peptide is the immunodominant epitope of the CT26 transplantable colon tumor model. It is a nine-amino-acid peptide (SPSYVYHQF) derived from the gp70 protein, an envelope protein of an endogenous murine leukemia virus. This retroviral antigen is expressed in a multitude of murine tumor cell lines of BALB/c origin but is virtually undetectable in healthy tissues, making it an attractive target for cancer immunotherapy. The this compound peptide is presented by the MHC class I molecule H-2Ld on the surface of tumor cells, where it can be recognized by CD8+ cytotoxic T lymphocytes.

The CT26 Syngeneic Mouse Model

The CT26 cell line, a colon carcinoma induced in a BALB/c mouse, is a cornerstone of immuno-oncology research. When implanted into immunocompetent BALB/c mice, it establishes a tumor with a microenvironment that allows for the study of

An In-depth Technical Guide to the AH1-Specific CD8+ T Cell Repertoire

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AH1 epitope, a peptide sequence SPSYVYHQF derived from the gp70 envelope protein of the endogenous murine leukemia virus (MuLV), is a critical target in cancer immunotherapy research.[1][2] It functions as an immunodominant tumor rejection antigen in various BALB/c-derived tumor models, most notably the CT26 colon carcinoma.[1][3][4] This peptide is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Ld, leading to the activation and expansion of a specific repertoire of cytotoxic CD8+ T lymphocytes (CTLs) capable of recognizing and eliminating tumor cells.[1][3] Understanding the dynamics, clonality, and functional characteristics of the this compound-specific CD8+ T cell repertoire is paramount for the development of effective T cell-based immunotherapies. This guide provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data related to the study of this important anti-tumor immune response.

Core Concepts of the this compound-Specific CD8+ T Cell Response

The interaction between an this compound peptide presented on an H-2Ld molecule and the T cell receptor (TCR) of a CD8+ T cell is the foundational event in the anti-tumor immune response in this model. This recognition triggers a signaling cascade that leads to T cell activation, proliferation, and differentiation into effector cells that can kill tumor cells.

Antigen Presentation and T Cell Activation

The pathway begins with the processing of the gp70 protein within the tumor cell and the subsequent loading of the this compound peptide onto MHC class I H-2Ld molecules. These peptide-MHC complexes are then transported to the cell surface for presentation to CD8+ T cells.

Quantitative Analysis of the this compound-Specific CD8+ T Cell Repertoire

The response to the this compound antigen is often characterized by an oligoclonal expansion of CD8+ T cells, where a few dominant T cell clones comprise a significant portion of the tumor-infiltrating lymphocyte (TIL) population.[4][5] Various immunotherapeutic interventions can modulate the magnitude and diversity of this response.

| Treatment Group | % of this compound-specific CD8+ T cells among total CD8+ TILs | Clonality of this compound-reactive CD8+ T cells (Top 5 clones) | Reference |

| Untreated CT26 Tumors | ~20% | 59-95% | [6] |

| Radiotherapy + anti-CTLA-4 | ~33% | Highly clonal | [6] |

| L19-mIL12 or F8-mTNF | ~50% | Highly oligoclonal (>60% from top 10 TCRs) | [4][5] |

| Adoptive cell transfer of this compound-specific T cells | Purity close to 100% post-expansion | N/A | [7] |

Table 1: Summary of quantitative data on the this compound-specific CD8+ T cell response in the CT26 tumor model under different treatment conditions.

| Vaccine Formulation | Protection against CT26 challenge (Day 10) | Reference |

| This compound peptide alone | 0% | [2] |

| This compound + OVA(323-337) (Th1 helper peptide) | 83% | [2] |

| This compound + p(320-333) (endogenous gp70 Th1 helper peptide) | 89% | [2] |

Table 2: Efficacy of different this compound peptide vaccine formulations.

Experimental Protocols

Isolation and Staining of this compound-Specific CD8+ T Cells using MHC Tetramers

A common method to identify and quantify this compound-specific T cells is through staining with fluorescently labeled MHC class I tetramers (or pentamers) folded with the this compound peptide.[8][9][10]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes, lymph node cells, or tumor-infiltrating lymphocytes at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).[11]

-

Staining Cocktail Preparation: Prepare a 2x staining cocktail containing the this compound/H-2Ld tetramer (e.g., at a 1:200 dilution) and other cell surface marker antibodies (e.g., anti-CD8, anti-CD44, anti-PD-1).[11]

-

Staining: Add 25 µL of the cell suspension to a microtiter plate well or FACS tube. Add 25 µL of the 2x staining cocktail. Mix gently.

-

Incubation: Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[9][11] Note: some surface markers like CD62L are sensitive to higher temperatures.[11]

-

Washing: Add 150 µL (for plates) or 2-3 mL (for tubes) of FACS buffer and centrifuge at 1200 RPM for 5 minutes. Decant the supernatant. Repeat the wash step twice.[11]

-

Fixation (Optional): Resuspend the cells in 200 µL of 1% paraformaldehyde (PFA) in PBS if storage is required before analysis.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Single-Cell TCR Repertoire Sequencing (scTCR-seq)

scTCR-seq provides high-resolution analysis of the T cell repertoire, enabling the pairing of TCR alpha and beta chains at the single-cell level and integrating this with gene expression data.[12][13][14]

Protocol Overview:

-

Single-Cell Isolation: Isolate single this compound-specific CD8+ T cells (often sorted using this compound-tetramers) into individual wells of a 96-well plate or by using microfluidic devices (e.g., 10x Genomics Chromium).[13]

-

Cell Lysis and Reverse Transcription: Lyse the single cells and perform reverse transcription on the mRNA to generate cDNA. This step often incorporates cell-specific barcodes and Unique Molecular Identifiers (UMIs).[13]

-

TCR Transcript Enrichment: Specifically amplify the TCR alpha and beta chain transcripts from the cDNA using multiplex PCR with primers targeting the V and C gene segments.[13]

-

Library Preparation: Prepare sequencing libraries from the amplified TCR transcripts and, if performing parallel gene expression analysis, from the whole transcriptome cDNA.

-

High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Bioinformatic Analysis: Process the sequencing data to assemble full-length, paired TCR alpha and beta sequences for each cell. Identify T cell clones and analyze clonality, V(D)J gene usage, and CDR3 motifs. Integrate with transcriptomic data to link TCR identity with cellular phenotype.[12][15]

Conclusion

The this compound-specific CD8+ T cell repertoire serves as a powerful and tractable model system for dissecting the fundamental mechanisms of anti-tumor immunity and for evaluating novel immunotherapeutic strategies. The methodologies outlined in this guide, from the identification and quantification of antigen-specific T cells to the high-resolution analysis of their TCR repertoire, provide a robust toolkit for researchers in both academic and industrial settings. A thorough understanding of the quantitative and qualitative aspects of this T cell response is essential for advancing the next generation of cancer immunotherapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immunization with a tumor-associated CTL epitope plus a tumor-related or unrelated Th1 helper peptide elicits protective CTL immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relating TCR-peptide-MHC affinity to immunogenicity for the design of tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Immunotherapy of CT26 murine tumors is characterized by an oligoclonal response of tissue-resident memory T cells against the this compound rejection antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiotherapy and CTLA-4 blockade shape the TCR repertoire of tumor-infiltrating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer therapy in mice using a pure population of CD8+ T cell specific to the this compound tumor rejection antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immunaware.com [immunaware.com]

- 9. lubio.ch [lubio.ch]

- 10. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

- 12. scTCR Seq Overview - CD Genomics [cd-genomics.com]

- 13. Single Cell T Cell Receptor Sequencing: Techniques and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single Cell TCR Profiling Service - Creative Biolabs [singlecell.creative-biolabs.com]

- 15. Mapping the functional landscape of T cell receptor repertoires by single-T cell transcriptomics | Springer Nature Experiments [experiments.springernature.com]

Expression of Glycoprotein 70 (gp70) in Normal vs. Tumor Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 70 (gp70), the envelope protein of the endogenous murine leukemia virus (MuLV), has emerged as a significant tumor-associated antigen (TAA). While transcriptionally silent in the majority of normal adult tissues, gp70 is frequently re-expressed in a wide array of murine tumor cell lines of various histological origins.[1][2][3] This differential expression profile makes gp70 an attractive biomarker for cancer detection and a promising target for novel immunotherapeutic strategies. This technical guide provides a comprehensive overview of gp70 expression, methods for its detection, and its role in the tumor microenvironment.

Data Presentation: Quantitative Expression of gp70

The expression of gp70 has been quantified at the mRNA level across a diverse panel of murine cancer cell lines and normal tissues using quantitative reverse transcription PCR (RT-qPCR). The data consistently demonstrates a significant upregulation of gp70 transcripts in tumor cells compared to their normal counterparts.

Table 1: Relative gp70 mRNA Expression in Murine Cancer Cell Lines

| Cell Line | Cancer Type | Relative gp70 mRNA Expression (Normalized to Housekeeping Gene) |

| 4T1 | Mammary Carcinoma | High |

| B16 | Melanoma | High |

| CT26 | Colon Carcinoma | High |

| K7M2 | Osteosarcoma | High |

| P815 | Mastocytoma | Moderate |

| A17 | Sarcoma | Variable |

| EL4 | Lymphoma | Variable |

| NIH-3T3 | Fibroblast (Non-tumorigenic) | Undetectable |

Note: Expression levels are qualitative summaries based on reported qPCR data. For precise quantitative values, refer to the source publications.[1][3][4]

Table 2: gp70 mRNA Expression in Normal Murine Tissues

| Tissue | Relative gp70 mRNA Expression (Normalized to Housekeeping Gene) |

| Brain (Cerebellum) | Low to Detectable |

| Testis | Low to Detectable |

| Spleen | Undetectable |

| Lung | Undetectable |

| Liver | Undetectable |

| Kidney | Undetectable |

| Heart | Undetectable |

| Muscle | Undetectable |

Note: While gp70 is largely silent in normal tissues, low levels of expression have been detected in the cerebellum and testis.[1][3]

Experimental Protocols

Accurate detection and quantification of gp70 are crucial for research and preclinical studies. The following are detailed methodologies for key experiments.

Quantitative Reverse Transcription PCR (RT-qPCR) for gp70 mRNA

This protocol allows for the sensitive quantification of gp70 mRNA levels in cell lines and tissues.

a. RNA Extraction:

-

Isolate total RNA from cell pellets or homogenized tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

b. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

The reaction typically involves incubation at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

c. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for gp70, and a suitable SYBR Green or TaqMan master mix.

-

Primers: A commonly used primer set targets the 3'-end of the MuLV envelope (env) gene.

-

Forward Primer: 5'-TCTCCAGAGTCACCAATCCC-3'

-

Reverse Primer: 5'-AGAGTCCTCGGGTGGTTGAT-3'

-

-

Housekeeping Gene: Use primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to ensure product specificity.

-

d. Data Analysis:

-

Calculate the cycle threshold (Ct) values for gp70 and the housekeeping gene.

-

Determine the relative expression of gp70 using the ΔΔCt method.

Western Blotting for gp70 Protein

This protocol enables the detection and relative quantification of gp70 protein in tissue and cell lysates.

a. Lysate Preparation:

-

Harvest cells or pulverize frozen tissues and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against gp70 (e.g., clone 83A25 or a polyclonal anti-gp70 antibody) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

d. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

Immunohistochemistry (IHC) for gp70 in Tissues

This protocol allows for the visualization of gp70 protein expression and localization within the tissue architecture.

a. Tissue Preparation:

-

Fix fresh tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

b. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

c. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

d. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Incubate with a primary anti-gp70 antibody overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

e. Imaging:

-

Dehydrate, clear, and mount the slides.

-

Image using a bright-field microscope.

Mandatory Visualizations

Experimental Workflow for gp70 Detection

Caption: Workflow for gp70 detection at mRNA and protein levels.

Signaling Pathway: gp70 as a Tumor-Associated Antigen

While a direct signaling pathway initiated by gp70 that drives cancer cell proliferation is not well-established, its role as a TAA that activates an anti-tumor immune response is a critical signaling cascade in the context of cancer. The receptor for ecotropic MuLV gp70 is the cationic amino acid transporter 1 (mCAT-1), which is primarily involved in amino acid transport and has been linked to mTORC1 signaling, a key pathway in cancer cell growth and proliferation.[1][5] However, the direct impact of gp70 binding on mCAT-1's transport function and downstream signaling in cancer remains an area of active investigation.

The more defined "signaling" role of gp70 is in its interaction with the immune system.

Caption: gp70 as a TAA leading to T cell-mediated tumor lysis.

Putative gp70-mCAT-1 Signaling in Cancer

The following diagram illustrates a hypothetical signaling pathway following gp70 binding to mCAT-1 on a cancer cell, based on the known functions of mCAT-1. Further research is required to validate this pathway.

Caption: Putative gp70-mCAT-1 signaling in cancer cells.

Conclusion

The differential expression of gp70 in tumor versus normal tissues establishes it as a robust biomarker and a compelling target for cancer therapy. The provided methodologies offer a standardized approach for its detection and quantification. While the direct role of gp70 in cancer cell signaling warrants further investigation, its function as a tumor-associated antigen is well-documented and forms the basis for ongoing immunotherapy research. This guide serves as a foundational resource for researchers and clinicians working to leverage the unique biology of gp70 in the fight against cancer.

References

- 1. Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer [mdpi.com]

- 2. Silencing of Sporothrix schenckii GP70 Reveals Its Contribution to Fungal Adhesion, Virulence, and the Host–Fungus Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Silencing of Sporothrix schenckii GP70 Reveals Its Contribution to Fungal Adhesion, Virulence, and the Host-Fungus Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: AH1 Peptide Immunization for Preclinical Cancer Models in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunization of mice with the AH1 peptide, a well-characterized tumor-associated antigen. The this compound peptide is the immunodominant H-2Ld-restricted epitope derived from the gp70 envelope protein of the murine leukemia virus (MuLV)[1][2][3]. It is expressed in several BALB/c-derived tumor cell lines, most notably the CT26 colon carcinoma, making it a valuable tool for studying cancer immunology and developing novel immunotherapies[2][4][5].

The protocols outlined below are intended to guide researchers in eliciting robust anti-tumor CD8+ T cell responses against this compound-expressing tumors.

This compound Peptide and its Role in Anti-Tumor Immunity

The this compound peptide, with the amino acid sequence SPSYVYHQF, is a key target for cytotoxic T lymphocytes (CTLs) in the anti-tumor immune response in BALB/c mice[4][6][7]. Immunization with the this compound peptide can lead to the expansion and activation of this compound-specific CD8+ T cells, which are capable of recognizing and killing tumor cells that present this peptide on their MHC class I molecules[1][8]. However, vaccination with the this compound peptide alone is often insufficient to induce a protective anti-tumor response and typically requires the use of adjuvants or combination with other immunomodulatory agents to enhance its efficacy[6][9].

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound peptide immunization protocols based on published literature.

Table 1: this compound Peptide and Adjuvant Dosage

| Parameter | Recommended Range | Reference |

| This compound Peptide Dose | 50 - 100 µg per mouse | [10][11][12] |

| Poly(I:C) Adjuvant Dose | 100 µg per mouse | [10] |

| CpG ODN Adjuvant Dose | 100 µg per mouse | [11] |

| Incomplete Freund's Adjuvant (IFA) | Emulsify with peptide solution in a 1:1 ratio | [13] |

Table 2: Mouse and Cell Line Information

| Parameter | Description | Reference |

| Mouse Strain | BALB/c | [3][9][13] |

| Tumor Model | CT26 colon carcinoma | [1][2][4][5] |

| Cell Inoculation (s.c.) | 1 x 10^6 CT26 cells | [5] |

Experimental Protocols

Preparation of this compound Peptide-Adjuvant Emulsion

This protocol describes the preparation of an this compound peptide emulsion with Incomplete Freund's Adjuvant (IFA), a commonly used adjuvant to elicit a T-cell response.

Materials:

-

This compound Peptide (SPSYVYHQF), lyophilized

-

Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile 1.5 mL microcentrifuge tubes

-

Syringes and needles

Procedure:

-

Reconstitute the lyophilized this compound peptide in sterile PBS to a final concentration of 1 mg/mL.

-

For each mouse, prepare a separate microcentrifuge tube.

-

Add 100 µL of the this compound peptide solution (containing 100 µg of peptide) to the tube.

-

Add 100 µL of IFA to the same tube.

-

Emulsify the mixture by vortexing vigorously or by repeatedly drawing and expelling the mixture through a syringe until a stable, white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.

-

Draw the emulsion into a syringe for injection.

Mouse Immunization Protocol (Prophylactic)

This protocol outlines a prophylactic immunization schedule to induce an anti-tumor immune response prior to tumor challenge.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Prepared this compound peptide-adjuvant emulsion

-

Syringes and needles (25-27 gauge)

-

Animal handling and restraint equipment

Procedure:

-

Primary Immunization (Day -14): Inject each mouse subcutaneously (s.c.) at the base of the tail or on the flank with 200 µL of the prepared this compound peptide-IFA emulsion.

-

Booster Immunization (Day -7): Administer a booster injection identical to the primary immunization.

-

Tumor Challenge (Day 0): Inject 1 x 10^6 CT26 tumor cells in 100 µL of sterile PBS subcutaneously into the opposite flank of the immunization site.

-

Monitoring: Monitor tumor growth every 2-3 days using calipers.

Evaluation of Immune Response: ELISpot Assay for IFN-γ

This protocol is for the quantification of this compound-specific, IFN-γ-secreting T cells from splenocytes of immunized mice.

Materials:

-

Spleens from immunized and control mice

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

This compound peptide

-

Mouse IFN-γ ELISpot kit

-

96-well ELISpot plates

-

Cell strainer (70 µm)

-

Red Blood Cell Lysis Buffer

-

Automated ELISpot reader or microscope

Procedure:

-

Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with RPMI medium.

-

Resuspend the splenocytes to a concentration of 5 x 10^6 cells/mL in complete RPMI medium.

-